(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O5/c1-12-16(21(24)28(27-12)15-4-2-3-14(23)8-15)7-13(11-25)22(30)26-17-9-19-20(34-6-5-33-19)10-18(17)29(31)32/h2-4,7-10H,5-6H2,1H3,(H,26,30)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMFOHIXAZGJE-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 445.7 g/mol. It features a complex structure that includes a pyrazole ring, cyano group, and nitro-substituted benzodioxin moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
- Cell Cycle Modulation : It has been shown to affect cell cycle progression in cancer cells, potentially inducing apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may serve as a lead in the development of new anticancer therapies.
Anti-inflammatory Activity
In vitro and in vivo studies have indicated that this compound exhibits anti-inflammatory properties. For instance:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in cell culture models.
- Comparison with Standard Drugs : In animal models, it showed greater efficacy than indomethacin in reducing inflammation (69.56% inhibition vs. 66.24% inhibition for indomethacin) .
Comparative Studies
When compared to other pyrazole derivatives, this compound stands out due to its unique substitution pattern which enhances its biological activity.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | 26 |
| (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol] | Current Compound | 1.88 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF7 Cell Line : The compound was tested for its ability to induce apoptosis and inhibit growth in breast cancer cells, showing promising results with an IC50 value significantly lower than many existing treatments.
- Inflammation Model in Rats : In an induced inflammation model, the compound demonstrated potent anti-inflammatory effects comparable to established drugs, suggesting its potential as a therapeutic agent.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in MCF-7 (breast cancer) and A375 (melanoma) cell lines with IC50 values ranging from 1.88 µM to 4.2 µM . This suggests that the compound may possess similar properties, warranting further investigation into its structure-activity relationship.
1.2 Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. In a comparative study, certain substituted pyrazoles demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs like diclofenac sodium . The specific compound may contribute to this profile through inhibition of pro-inflammatory cytokines and enzymes.
1.3 Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. Compounds similar to (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide have shown effectiveness against various bacterial and fungal strains . This activity is attributed to the ability of the pyrazole moiety to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
3.1 Anticancer Activity Assessment
In a study evaluating a series of pyrazole derivatives, one compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 3.25 mg/mL . This highlights the potential of structurally similar compounds in developing new anticancer therapies.
3.2 Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhance their ability to inhibit COX enzymes, leading to reduced inflammation in murine models . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.
3.3 Antimicrobial Efficacy
Research has shown that certain pyrazole derivatives possess potent antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Chemical Reactions Analysis
Pyrazole Ring Reactivity
The 5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl group exhibits limited electrophilic substitution due to electron-withdrawing substituents (Cl, CN) and steric hindrance from the 3-methyl group. Key observations:
-
The 4-position is π-electron-deficient due to conjugation with the cyano group, making it less reactive toward electrophiles .
-
Stability under mild acidic/basic conditions is anticipated due to aromatic resonance stabilization .
α,β-Unsaturated Enamide System
The prop-2-enamide group (CH=C(CN)–CONH–) is reactive toward nucleophiles and electrophiles:
Michael Addition
| Nucleophile | Conditions | Product | Mechanistic Note |
|---|---|---|---|
| Thiols (RSH) | Mild base (e.g., Et₃N) | β-Thioether adduct | Conjugated cyano group enhances electrophilicity |
| Amines (RNH₂) | Polar aprotic solvent | β-Amino derivative | Steric hindrance from benzodioxin may slow kinetics |
-
The electron-withdrawing cyano group increases the electrophilicity of the β-carbon, favoring 1,4-addition .
Hydrolysis
| Conditions | Product | Rate Determinants |
|---|---|---|
| Acidic (H₂SO₄/H₂O) | β-Ketoamide | Cyano group stabilizes transition state |
| Basic (NaOH/EtOH) | β-Cyanoacrylic acid salt | Steric hindrance from substituents |
Benzodioxin Ring Modifications
The 6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl group shows moderate reactivity:
Nitro Group Reduction
| Reductant
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several pyrazole-carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: Target vs. 3a–3d: The target compound replaces the carboxamide-linked phenyl group (in 3a–3d) with a 6-nitrobenzodioxin system. Stereochemistry: The (E)-configuration in the target compound may confer greater rigidity compared to the single-bonded carboxamide derivatives in 3a–3d .
Physicochemical Properties: Melting Points: Derivatives with electron-withdrawing substituents (e.g., 3b: Cl, mp 171–172°C; 3d: F, mp 181–183°C) exhibit higher melting points than 3a (mp 133–135°C), suggesting increased crystallinity. The target compound’s nitro and benzodioxin groups may further elevate its melting point . Solubility: The cyano group in the target compound and 3a–3d reduces polarity, whereas the nitrobenzodioxin moiety may balance this with moderate hydrophilicity.
Synthetic Efficiency: Yields for 3a–3d range from 62–71%, indicating robust coupling conditions.
Biological Implications :
- The nitro group in the target compound could enhance redox activity or serve as a hydrogen-bond acceptor, contrasting with the halogenated (Cl, F) or methylated analogs in 3a–3d.
- The benzodioxin system may improve metabolic stability compared to simpler aryl groups in 3a–3d .
Research Findings and Limitations
Q & A
Q. How can the structure and purity of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton and carbon environments, particularly focusing on the pyrazole, benzodioxin, and cyano groups.
- Infrared Spectroscopy (IR) : Confirm the presence of functional groups (e.g., C≡N stretch at ~2230 cm, nitro groups at ~1500–1350 cm) .
- Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]) and fragmentation patterns . Purity is assessed via elemental analysis and thin-layer chromatography (TLC).
Q. What are effective synthetic strategies for forming the amide bond in this compound?
Methodological Answer: The amide bond can be synthesized using carbodiimide-based coupling agents:
- Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with triethylamine as a base.
- Reaction conditions: Stir at room temperature for 30 minutes, followed by addition of the amine component. Monitor progress via TLC .
Q. Which computational tools are suitable for preliminary molecular docking studies?
Methodological Answer:
- AutoDock4 : Automated docking with flexible receptor sidechains. Use Lamarckian genetic algorithms to predict binding modes.
- Preprocess ligands and receptors with AutoDockTools (e.g., adding Gasteiger charges, defining grid boxes around active sites) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
- Apply response surface methodology (RSM) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading).
- Use software like Minitab or JMP to design a central composite design (CCD) matrix.
- Prioritize factors influencing yield (e.g., coupling agent equivalents, reaction time) based on preliminary screening .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
Q. What advanced methods analyze electronic properties of the nitro and cyano groups?
Methodological Answer:
Q. What are best practices for refining crystallographic data of this compound?
Methodological Answer:
Q. How to achieve regioselectivity in pyrazole ring functionalization?
Methodological Answer:
- Control substituent positions via directed ortho-metalation or Ullmann-type coupling .
- Reference protocols for analogous pyrazole derivatives using Pd-catalyzed cross-coupling under inert atmospheres .
Q. How to validate molecular docking predictions with experimental binding assays?
Methodological Answer:
Q. How to mitigate side reactions involving the nitro group during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
